molecular formula C23H35N3O4 B4916077 N-cyclooctyl-2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide

N-cyclooctyl-2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide

Cat. No.: B4916077
M. Wt: 417.5 g/mol
InChI Key: UYAKOVVIFIFASA-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3,4-dimethoxyphenyl group and a cyclooctyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclooctylamine with 3,4-dimethoxybenzyl chloride to form an intermediate, which is then reacted with piperazine-2,3-dione under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-cyclooctyl-2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but differs in the overall structure.

    N-cyclooctyl-2-(3,4-dimethoxyphenyl)acetamide: Similar in structure but lacks the piperazine ring.

Uniqueness

N-cyclooctyl-2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide is unique due to its combination of a cyclooctyl group, a 3,4-dimethoxyphenyl group, and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-cyclooctyl-2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O4/c1-29-20-11-10-17(14-21(20)30-2)16-26-13-12-24-23(28)19(26)15-22(27)25-18-8-6-4-3-5-7-9-18/h10-11,14,18-19H,3-9,12-13,15-16H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAKOVVIFIFASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCNC(=O)C2CC(=O)NC3CCCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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